molecular formula C16H22N4O5 B12303910 N-Boc-O-(2-azidoethyl)-L-tyrosine

N-Boc-O-(2-azidoethyl)-L-tyrosine

Cat. No.: B12303910
M. Wt: 350.37 g/mol
InChI Key: FGIIXSNUBTXDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-O-(2-azidoethyl)-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine. It features two key functional groups:

  • N-Boc (tert-butoxycarbonyl): A protective group for the amino (-NH₂) moiety, removable under acidic conditions .
  • O-(2-azidoethyl): An azide-functionalized substituent on the phenolic hydroxyl group, enabling bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation applications .

This compound is primarily utilized in peptide synthesis and chemical biology for site-specific labeling of biomolecules. Its design balances stability during synthesis with reactivity for downstream functionalization.

Properties

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

FGIIXSNUBTXDMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

L-tyrosine is dissolved in water and adjusted to pH ≥ 12 using concentrated sodium hydroxide or potassium hydroxide. (Boc)₂O is added in batches to minimize side reactions and improve yield. After completion, impurities are extracted using non-polar solvents like n-hexane, and the product is isolated via acidification (pH 1–3) followed by extraction with ethyl acetate or tert-butyl acetate. Crystallization in n-hexane yields N-Boc-L-tyrosine with >90% purity.

Table 1: Representative Conditions for N-Boc-L-tyrosine Synthesis

Scale (L-tyrosine) Base Used (Boc)₂O (equiv) Solvent Yield
1 kg KOH 2.2 Water 90%
10 kg KOH 2.0 Water 89%

This method’s efficiency stems from its one-pot design and avoidance of hazardous reagents, making it scalable for industrial production.

The introduction of a 2-bromoethyl group to the phenolic oxygen of N-Boc-L-tyrosine is achieved via nucleophilic alkylation. A published protocol uses 1,2-dibromoethane as the alkylating agent in anhydrous DMF with potassium carbonate as the base.

Mechanistic and Procedural Details

The reaction proceeds at room temperature for 12 hours, leveraging the dual reactivity of 1,2-dibromoethane. The bromoethyl intermediate, N-Boc-O-(2-bromoethyl)-tyrosine, is purified via flash chromatography (hexane/ethyl acetate/acetic acid gradient), yielding 70.6%.

Table 2: Bromoethylation Reaction Parameters

Starting Material Alkylating Agent Base Solvent Time (h) Yield
N-Boc-L-tyrosine 1,2-dibromoethane K₂CO₃ DMF 12 70.6%

Side reactions, such as dialkylation, are mitigated by controlling the stoichiometry of 1,2-dibromoethane (2 equivalents) and base (3 equivalents).

Azide Substitution to Form N-Boc-O-(2-azidoethyl)-L-tyrosine

The bromoethyl group is converted to an azidoethyl moiety via nucleophilic substitution with sodium azide. This step is conducted in anhydrous DMF at 50°C for 12 hours, achieving quantitative yield.

Reaction Characterization

The azide substitution is highly efficient due to the polar aprotic solvent’s ability to stabilize the transition state. The product, N-Boc-O-(2-azidoethyl)-tyrosine, is isolated after acid-base workup and solvent evaporation without requiring chromatography.

Table 3: Azide Substitution Optimization

Substrate Reagent Solvent Temperature (°C) Yield
N-Boc-O-(2-bromoethyl)-TYR NaN₃ (1.1 eq) DMF 50 >99%

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and the final product. Key signals include:

  • N-Boc-O-(2-azidoethyl)-tyrosine : δ 4.24 ppm (t, J = 4.8 Hz, -OCH₂CH₂N₃) and δ 3.45 ppm (q, J = 5.2 Hz, -CH₂N₃) in ¹H NMR.
  • N-Boc-O-(2-bromoethyl)-tyrosine : δ 3.43 ppm (t, J = 5.6 Hz, -CH₂Br) and δ 4.36 ppm (q, J = 4.8 Hz, -OCH₂CH₂Br).

Comparative Analysis of Methodologies

The Boc protection method outperforms traditional approaches in yield (90% vs. 70–80%) and scalability. Similarly, the azide substitution’s quantitative yield contrasts favorably with lower-yielding alternatives (e.g., Mitsunobu reactions).

Chemical Reactions Analysis

Types of Reactions: N-Boc-O-(2-azidoethyl)-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-Boc-O-(2-aminoethyl)-L-tyrosine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Triazole-containing derivatives.

Scientific Research Applications

N-Boc-O-(2-azidoethyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is used in bioconjugation techniques, where the azido group allows for the attachment of various biomolecules through click chemistry.

    Medicine: It is explored for its potential in drug development, particularly in the design of prodrugs and targeted therapies.

    Industry: The compound is used in the production of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-O-(2-azidoethyl)-L-tyrosine primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity is harnessed in various applications, including the development of bioconjugates and functionalized materials[7][7].

Comparison with Similar Compounds

N-Boc-O-benzyl-L-tyrosine

  • Structural Differences : Substitutes the azidoethyl group with a benzyl ether (-O-benzyl) .
  • Reactivity: Benzyl groups are removed via hydrogenolysis (H₂/Pd), whereas azidoethyl groups require reductive conditions (e.g., Staudinger reaction) or click chemistry . Lacks azide functionality, limiting use in bioorthogonal applications.
  • Applications : Common in traditional peptide synthesis for hydroxyl protection.

N-Boc-O-(3-azidopropyl)-L-tyrosine

  • Structural Differences : Features a longer azidopropyl (-O-(CH₂)₃N₃) chain vs. azidoethyl (-O-(CH₂)₂N₃) .
  • Similar reactivity in click chemistry but may exhibit steric differences in conjugation efficiency.

N-Acetyl-L-tyrosine (NALT)

  • Structural Differences: Acetylates the amino group (-NHCOCH₃) instead of Boc protection and lacks azide substitution .
  • Stability and Solubility: Enhanced water solubility due to the acetyl group . No acid-labile Boc group, making it stable under acidic conditions.
  • Applications : Primarily used as a dietary supplement for stress relief and cognitive support, unlike the research-focused N-Boc-O-(2-azidoethyl)-L-tyrosine .

O-Acetyl-N-Boc-L-threonine

  • Structural Differences: Based on threonine (β-hydroxy amino acid) with O-acetyl and N-Boc protection .
  • Reactivity :
    • Acetyl groups are hydrolyzed under basic conditions, contrasting with the azide's click reactivity.
    • Used in peptide chain elongation rather than bioconjugation.

Key Comparative Data

Property This compound N-Boc-O-benzyl-L-tyrosine N-Boc-O-(3-azidopropyl)-L-tyrosine N-Acetyl-L-tyrosine (NALT)
Protective Groups N-Boc, O-azidoethyl N-Boc, O-benzyl N-Boc, O-azidopropyl N-acetyl
Reactivity Click chemistry (azide) Hydrogenolysis (benzyl) Click chemistry (azide) None (supplement)
Solubility Moderate (polar azide, hydrophobic Boc) Low (benzyl) Lower (longer alkyl chain) High (acetyl)
Primary Applications Bioconjugation, peptide labeling Peptide synthesis Bioconjugation Cognitive supplements
Deprotection Conditions Acidic (Boc), reductive (azide) H₂/Pd (benzyl) Acidic (Boc), reductive (azide) Not applicable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.